molecular formula C24H26N4O2 B12898842 4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl- CAS No. 500283-76-1

4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-

Cat. No.: B12898842
CAS No.: 500283-76-1
M. Wt: 402.5 g/mol
InChI Key: BGWFSRMRRHGVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) is a complex organic compound characterized by its unique structure, which includes two quinoline rings connected by a butane-1,4-diylbis(oxy) linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) typically involves the following steps:

    Formation of the Quinoline Rings: The quinoline rings can be synthesized through a series of reactions starting from aniline derivatives and aldehydes, followed by cyclization.

    Linking the Quinoline Rings: The two quinoline rings are then linked using a butane-1,4-diylbis(oxy) linker. This step involves the reaction of the quinoline derivatives with butane-1,4-diol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) exerts its effects involves interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the application and the specific target.

Comparison with Similar Compounds

Similar Compounds

    7,7’-(Butane-1,4-diylbis(oxy))bis(quinolin-2(1H)-one): Similar structure but different functional groups.

    4,4’-(Butane-1,4-diylbis(oxy))bis(4-methyl-1,2-dioxolane-3,5-dione): Different ring structure and functional groups.

Uniqueness

6,6’-(Butane-1,4-diylbis(oxy))bis(2-methylquinolin-4-amine) is unique due to its specific quinoline ring structure and the butane-1,4-diylbis(oxy) linker, which confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

500283-76-1

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

6-[4-(4-amino-2-methylquinolin-6-yl)oxybutoxy]-2-methylquinolin-4-amine

InChI

InChI=1S/C24H26N4O2/c1-15-11-21(25)19-13-17(5-7-23(19)27-15)29-9-3-4-10-30-18-6-8-24-20(14-18)22(26)12-16(2)28-24/h5-8,11-14H,3-4,9-10H2,1-2H3,(H2,25,27)(H2,26,28)

InChI Key

BGWFSRMRRHGVKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)OCCCCOC3=CC4=C(C=C(N=C4C=C3)C)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.